Spiro[3.5]nonan-7-amine hydrochloride
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Overview
Description
Spiro[3.5]nonan-7-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is characterized by a spirocyclic structure, which consists of two nonane rings sharing a single carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-7-amine hydrochloride typically involves the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions. One common method involves the use of spiro[3.5]nonan-7-one as the starting material, which is then reacted with ammonia or an amine derivative in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce spirocyclic alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Spirocyclic ketones or carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: N-substituted spirocyclic amines.
Scientific Research Applications
Spiro[3.5]nonan-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-7-one
- Spiro[3.5]nonan-7-ol
- Spiro[3.5]nonan-7-carboxylic acid
Uniqueness
Spiro[3.5]nonan-7-amine hydrochloride is unique due to its spirocyclic structure and the presence of an amine group, which allows for diverse chemical modifications and biological activities.
Properties
IUPAC Name |
spiro[3.5]nonan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-2-6-9(7-3-8)4-1-5-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYGJAJYRFMIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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